(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene
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Overview
Description
(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene is a compound characterized by its fused bicyclic structure containing a propan-2-yl group. This compound exhibits stereoisomerism, specifically of the (3aR,7aR) configuration. It is commonly used as a precursor in organic synthesis reactions due to its versatile chemical properties. This compound finds applications in the production of various pharmaceuticals, agrochemicals, and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene involves several steps. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in different chemical reactions.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It serves as a model compound for understanding the behavior of similar bicyclic structures in biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their antibacterial, antifungal, and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its derivatives are employed in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction pathways that regulate various cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3aR,7aR)-3a-hydroxy-3a,7a-dihydrobenzofuran-2(3H)-one: This compound shares a similar bicyclic structure but differs in functional groups.
(3aR,7aR)-4’-(1,2-Benzisothiazol-3-yl)octahydro-spiro[2H-isoindole-2,1’-piperazinium] Methanesulfonate: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene lies in its specific stereochemistry and the presence of the propan-2-yl group. This configuration imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C12H18 |
---|---|
Molecular Weight |
162.27 g/mol |
IUPAC Name |
(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene |
InChI |
InChI=1S/C12H18/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3,5,7,9-10,12H,4,6,8H2,1-2H3/t10-,12+/m0/s1 |
InChI Key |
BHHLUTJBCGPXTM-CMPLNLGQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C[C@@H]2[C@H]1CCC2 |
Canonical SMILES |
CC(C)C1=CC=CC2C1CCC2 |
Origin of Product |
United States |
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